6-Vinyl-7-methoxy-2,2-dimethylchromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Vinyl-7-methoxy-2,2-dimethylchromene is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often found in natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Vinyl-7-methoxy-2,2-dimethylchromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-methoxy-2,2-dimethylchromene with vinyl-containing reagents in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-Vinyl-7-methoxy-2,2-dimethylchromene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated chromene derivatives.
Substitution: Various substituted chromenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Vinyl-7-methoxy-2,2-dimethylchromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Vinyl-7-methoxy-2,2-dimethylchromene involves its interaction with specific molecular targets and pathways. The vinyl and methoxy groups play crucial roles in its bioactivity by modulating its interaction with enzymes and receptors. The compound’s lipophilicity and ability to form hydrogen bonds also contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Precocene I: 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.
Precocene II: 6,7-dimethoxy-2,2-dimethyl-2H-chromene.
Ageratochromene: Another name for Precocene II.
Uniqueness
6-Vinyl-7-methoxy-2,2-dimethylchromene is unique due to its vinyl group, which imparts distinct chemical reactivity and potential biological activities compared to other chromenes. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
62458-61-1 |
---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
6-ethenyl-7-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C14H16O2/c1-5-10-8-11-6-7-14(2,3)16-13(11)9-12(10)15-4/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
RRUFTPKJXNXMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.